N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound that features two furan rings connected by an oxalamide linkage Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Mechanism of Action
Target of Action
Furan derivatives have been extensively studied and are known to interact with a variety of biological targets .
Mode of Action
Furan derivatives are known for their considerable chemical reactivity, which may contribute to their interactions with biological targets .
Biochemical Pathways
Furan derivatives, however, are known to be involved in a variety of biochemical processes .
Result of Action
Furan derivatives are known to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves the reaction of furan derivatives with oxalyl chloride to form the oxalamide linkage. One common method includes the following steps:
Preparation of Furan Derivatives: Furan-2-ylmethanol and 3-(furan-3-yl)-3-hydroxypropylamine are prepared separately.
Formation of Oxalamide: The furan derivatives are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated furans and nitrofurans.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- 2-furoic acid
- 3-furoic acid
- 5-methyl-2-furoic acid
Uniqueness
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to its dual furan structure connected by an oxalamide linkage, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYPURDFFJBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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